Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The ethyl ester group at the 3-position and the nitro group at the 5-position on the pyrrole ring contribute to the unique chemical properties of this compound. Research into similar pyrrole derivatives has shown a variety of applications, ranging from medicinal chemistry to materials science.
The mechanism of action for ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate itself is not directly detailed in the provided papers. However, studies on related compounds provide insights into the potential behavior of such molecules. For instance, ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has been shown to exhibit relaxant action mainly through calcium channel blockade in isolated rat trachea1. Similarly, analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation23. These studies suggest that pyrrole derivatives can interact with biological systems through various pathways, including ion channel modulation and inhibition of transcription factors.
Pyrrole derivatives have been explored for their potential medicinal applications. For example, a novel compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, demonstrated in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines5. This indicates that pyrrole derivatives, including ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, may have potential as therapeutic agents in cancer treatment.
In the field of synthetic chemistry, pyrrole derivatives serve as key intermediates. The total synthesis of pyrrolnitrin, an antifungal antibiotic, involves ethyl 3-aryl-5-methyl-2-pyrrolecarboxylate as a desirable intermediate4. Additionally, the improvement in the synthetic method of 4-bromo-5-nitro-1H-pyrrole-2-carboxylic acid ethyl ester, a compound structurally similar to ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, has been reported to be suitable for industrial production6. This highlights the industrial relevance of such compounds.
The protection of carboxyl groups is a crucial step in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group has been used for carboxyl-group protection, showcasing the versatility of ethyl groups in synthetic applications7. Although not directly related to ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, this research underscores the importance of ethyl groups in the synthesis of complex organic molecules.
The development of environmentally friendly synthetic methods is a key goal in modern chemistry. A one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate under microwave irradiation has been reported, which is an example of green chemistry principles being applied to the synthesis of pyrrole derivatives8. This method could potentially be adapted for the synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate, contributing to sustainable chemical practices.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: